Enabling Synthesis of a Selective Dopamine D₂/5-HT₁A Dual Modulator
The compound is a key intermediate in the patented synthesis of 2-[5-(4-fluorophenyl)-3-pyridylmethylaminomethyl]chroman, a molecule with a defined dual pharmacological profile. This final compound acts as a selective dopamine D₂ receptor antagonist and a 5-HT₁A receptor agonist [1]. In contrast, analogs synthesized from non-fluorinated 5-phenylpyridine-3-carbaldehyde lack this specific receptor activity profile, as the fluorine substitution is crucial for optimizing binding affinity and selectivity at these CNS targets .
| Evidence Dimension | Downstream Target Selectivity (Functional Activity) |
|---|---|
| Target Compound Data | Precursor to a selective Dopamine D₂ receptor antagonist and 5-HT₁A receptor agonist |
| Comparator Or Baseline | 5-phenylpyridine-3-carbaldehyde (CAS 113118-84-6) and its derived analogs |
| Quantified Difference | Qualitative difference in receptor activity profile; fluorine substitution is a known determinant of activity in this chemical series |
| Conditions | As described in patent literature for the synthesis of CNS-active chromane derivatives [1] |
Why This Matters
Procurement of this specific intermediate is mandatory to replicate the patented synthetic route and achieve the desired dual D₂/5-HT₁A pharmacological activity.
- [1] U.S. Patent No. 7,045,629. Method for producing 2-[5-(4-fluorophenyl)-3-pyridylmethylaminomethyl]-chromane. Justia Patents, 2006. View Source
